

Application Notes and Protocols for Tanaproget in In Vivo Animal Studies

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Compound of Interest

Compound Name: *Tanaproget*

Cat. No.: *B1681920*

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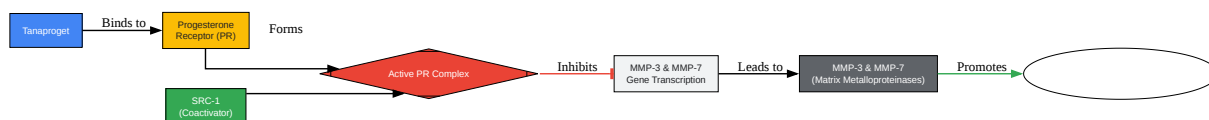
Introduction

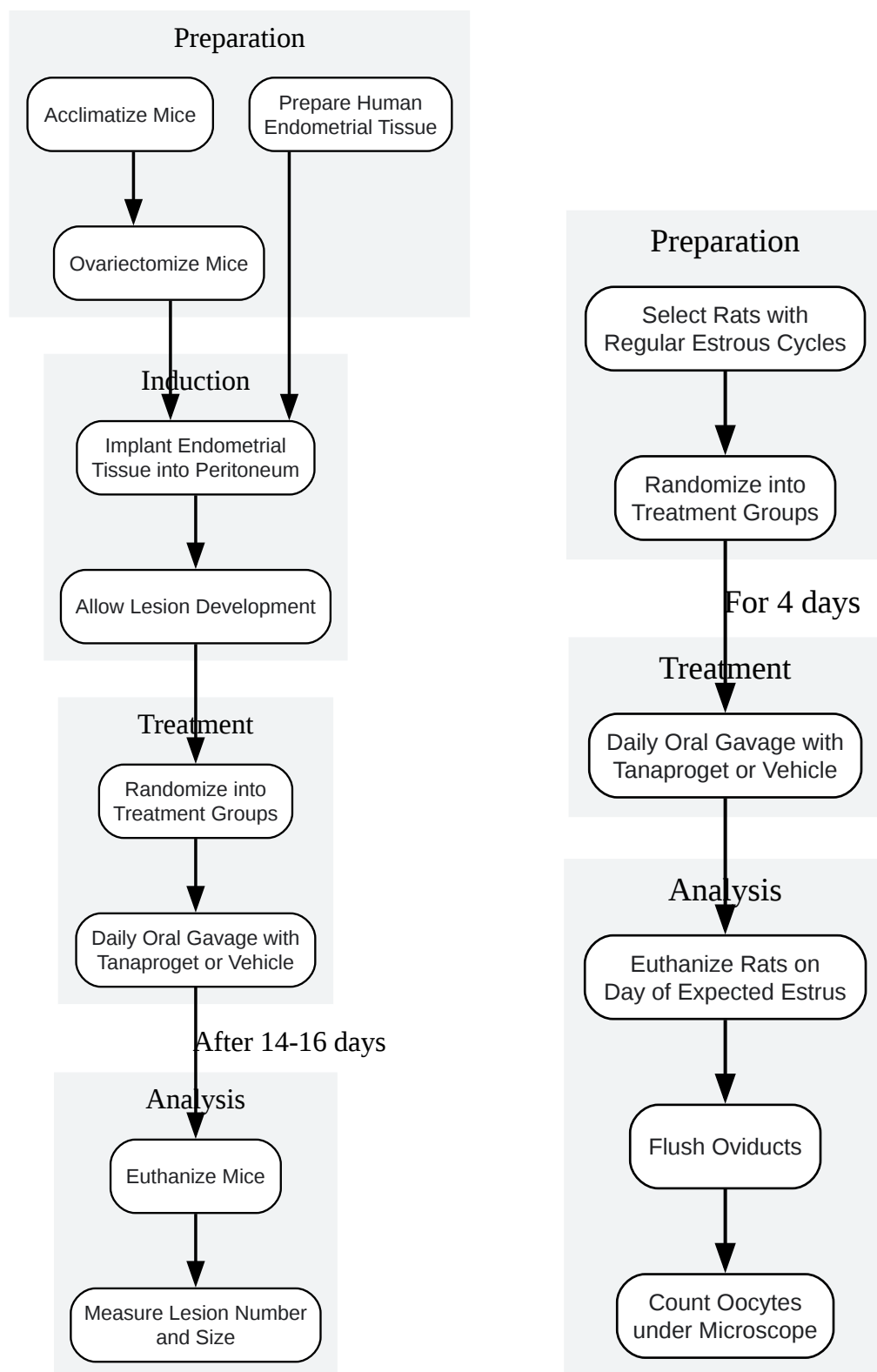
Tanaproget (NSP-989) is a potent and selective nonsteroidal progesterone receptor (PR) agonist.^[1] It has demonstrated significant efficacy in preclinical animal models for conditions such as endometriosis and for ovulation inhibition, making it a compound of interest for therapeutic development. These application notes provide detailed information on the dosage, administration, and experimental protocols for using **Tanaproget** in in vivo animal studies, based on published research.

Mechanism of Action

Tanaproget exerts its effects by binding to the progesterone receptor with high affinity. This binding promotes the interaction between the PR and coactivators, such as Steroid Receptor Coactivator-1 (SRC-1). This complex then modulates gene expression, leading to the inhibition of matrix metalloproteinases (MMPs), specifically MMP-3 and MMP-7.^[1] The downregulation of these MMPs is crucial in reducing endometrial tissue invasion and angiogenesis, which are key pathological features of endometriosis.

Signaling Pathway Diagram





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References

- 1. researchgate.net [researchgate.net]
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